2-Methylnaphth[2,1-d]oxazole

Host-Guest Chemistry Fluorescent Probes Thermodynamics

2-Methylnaphth[2,1-d]oxazole (CAS 20686-65-1) is a heterocyclic compound with the molecular formula C12H9NO and a molecular weight of 183.21 g/mol. It is a member of the naphthoxazole class, which features a fused naphthalene-oxazole ring system.

Molecular Formula C12H9NO
Molecular Weight 183.21 g/mol
CAS No. 20686-65-1
Cat. No. B1582312
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methylnaphth[2,1-d]oxazole
CAS20686-65-1
Molecular FormulaC12H9NO
Molecular Weight183.21 g/mol
Structural Identifiers
SMILESCC1=NC2=C(O1)C3=CC=CC=C3C=C2
InChIInChI=1S/C12H9NO/c1-8-13-11-7-6-9-4-2-3-5-10(9)12(11)14-8/h2-7H,1H3
InChIKeyJKYSRHYQAVELLH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methylnaphth[2,1-d]oxazole (CAS 20686-65-1) for Fluorescent Probe Development and Heterocyclic Synthesis Procurement


2-Methylnaphth[2,1-d]oxazole (CAS 20686-65-1) is a heterocyclic compound with the molecular formula C12H9NO and a molecular weight of 183.21 g/mol . It is a member of the naphthoxazole class, which features a fused naphthalene-oxazole ring system. These compounds are recognized for their favorable photophysical properties, making them valuable scaffolds in the development of fluorescent probes and organic electronics [1]. This compound serves as both a target molecule for advanced synthesis and a building block for more complex structures.

Why Generic Naphthoxazole Substitution Fails: Critical Role of Regiochemistry and Substituent in 2-Methylnaphth[2,1-d]oxazole Performance


In-class naphthoxazole compounds cannot be freely interchanged. Critical differentiation arises from regiochemistry, specifically the [2,1-d] versus [1,2-d] ring fusion, and the nature of the 2-position substituent (e.g., methyl vs. phenyl). These seemingly minor structural variations profoundly impact thermodynamic binding behavior [1] and can alter photophysical properties such as emission color and quantum yield [2]. For procurement, selecting the incorrect analog—such as a regioisomer or a different 2-substituted derivative—can lead to a failure in a specific host-guest system or yield a fluorescent probe with inappropriate spectral characteristics, invalidating experimental results.

Quantitative Evidence for the Differentiation of 2-Methylnaphth[2,1-d]oxazole


Thermodynamic Host-Guest Binding: Enthalpic vs. Entropic Driving Forces

In a head-to-head study of cucurbit[7]uril (CB7) inclusion, 2-Methylnaphth[2,1-d]oxazole demonstrates a distinct thermodynamic binding signature. While quantitative equilibrium constants (K) were not provided in the abstract, the study explicitly states that the inclusion of the 2-methyl derivative is enthalpy-driven, in contrast to the 2-phenyl derivative, which is entropy-driven [1]. This indicates a fundamentally different molecular interaction mechanism, potentially related to different degrees of water release from the CB7 cavity or van der Waals contacts. This difference makes the 2-methyl analog a unique tool for probing and controlling CB7-based supramolecular systems.

Host-Guest Chemistry Fluorescent Probes Thermodynamics

Regioisomeric Impact on Thermophysical Properties: [2,1-d] vs. [1,2-d] Fusion

The regiochemistry of ring fusion critically alters the compound's physical state at standard temperatures. 2-Methylnaphth[2,1-d]oxazole is a crystalline solid with a melting point of 41 °C , while its regioisomer, 2-Methylnaphth[1,2-d]oxazole (CAS 85-15-4), is a liquid with a reported melting point of -15 °C [1]. This difference of 56 °C is substantial and directly influences its handling, purification (e.g., recrystallization potential), and formulation in solid-state applications like organic electronics.

Thermophysical Properties Purification Formulation

Photophysical Competence: Class-Level High Quantum Yield and Photostability

As a class, naphthoxazole derivatives are recognized for their favorable photophysical properties, which are essential for their application as fluorescent probes and laser dyes. Studies on naphthoxazole derivatives report high fluorescence quantum yields in most solvents, large molar absorption coefficients, fluorescence lifetimes in the range of 1-3 ns, and high photostability [1]. While specific quantum yield data for 2-Methylnaphth[2,1-d]oxazole was not located in the available literature, these class-level properties are a defining characteristic that differentiates the naphthoxazole core from other fluorescent scaffolds, such as coumarins or fluoresceins, which may have different solvent sensitivities or photobleaching rates.

Fluorescent Probes Dye Lasers Photophysics

Synthetic Accessibility: Regiodefined Synthesis of the Naphth[2,1-d]oxazole Core

The naphth[2,1-d]oxazole core, the specific regioisomeric structure of this compound, can be accessed via a modular, five-step cascade reaction that proceeds without regiochemical ambiguity . This methodology provides good yields (42-75%) for densely substituted derivatives. In contrast, alternative synthetic routes to other regioisomers, such as the [1,2-d] series, may rely on less efficient or less selective methods. The availability of a robust, regiodefined synthetic route is a key advantage for researchers planning to synthesize libraries of compounds based on this core, ensuring they obtain the correct isomer for structure-activity relationship (SAR) studies.

Organic Synthesis Medicinal Chemistry Cascade Reactions

High-Value Application Scenarios for 2-Methylnaphth[2,1-d]oxazole


Probing Enthalpy-Driven Host-Guest Interactions with Cucurbiturils

This compound is uniquely suited for fundamental studies of host-guest chemistry with cucurbit[n]urils, particularly CB7. Its enthalpy-driven inclusion complex formation, as demonstrated by Rubio and Zanocco (2016) [1], provides a specific thermodynamic handle for designing and studying stimuli-responsive supramolecular systems or for creating sensor arrays where different analytes produce distinct thermodynamic binding signatures.

Development of Solid-State Fluorescent Materials and OLEDs

The crystalline nature of 2-Methylnaphth[2,1-d]oxazole (m.p. 41 °C) makes it a suitable candidate for incorporation into solid-state fluorescent materials . Its classification as a high-quantum-yield, photostable naphthoxazole [2] supports its exploration as an emissive layer component in organic light-emitting diodes (OLEDs) or as a dopant in polymeric matrices for luminescent devices.

A Regiochemically Defined Building Block for Medicinal Chemistry

The [2,1-d] regioisomer of this compound is a valuable building block for medicinal chemistry and agrochemical research. The existence of a robust, regiodefined synthesis for the naphth[2,1-d]oxazole core ensures that subsequent derivatization will proceed on the correct isomer. This is critical for structure-activity relationship (SAR) studies where the position of ring fusion can drastically alter biological activity.

A Photostable Fluorescent Scaffold for Bioimaging and Dye Lasers

The naphthoxazole core of 2-Methylnaphth[2,1-d]oxazole is recognized for its high photostability and favorable fluorescence lifetimes (1-3 ns) [2]. These properties make it a strong candidate for development into probes for demanding fluorescence microscopy techniques (e.g., confocal, multiphoton) and as a potential laser dye. Its photostability ensures reliable signal over extended imaging periods, reducing the impact of photobleaching artifacts.

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